molecular formula C15H17N3O5 B1190882 5,5-dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone)

5,5-dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone)

Cat. No.: B1190882
M. Wt: 319.31g/mol
InChI Key: FYHWCMHDHLPAMX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) typically involves the reaction of dimedone with 5-nitro-2-methoxyphenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone linkage, which is facilitated by the nucleophilic attack of the hydrazine on the carbonyl group of dimedone .

Industrial Production Methods

The process would likely include steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, reduction can produce amines, and substitution reactions can result in a variety of substituted hydrazones .

Mechanism of Action

The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence biological pathways and chemical reactions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethylcyclohexane-1,2,3-trione 2-({5-nitro-2-methoxyphenyl}hydrazone) is unique due to the presence of both nitro and methoxy groups on the phenyl ring, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31g/mol

IUPAC Name

3-hydroxy-2-[(2-methoxy-5-nitrophenyl)diazenyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H17N3O5/c1-15(2)7-11(19)14(12(20)8-15)17-16-10-6-9(18(21)22)4-5-13(10)23-3/h4-6,19H,7-8H2,1-3H3

InChI Key

FYHWCMHDHLPAMX-UHFFFAOYSA-N

SMILES

CC1(CC(=C(C(=O)C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])OC)O)C

Origin of Product

United States

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